REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][C:13]([NH2:15])=[O:14].C(N(CC)CC)C>C(#N)C>[C:13]([CH2:12][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)(=[O:14])[NH2:15]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed for 7 hours
|
Duration
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7 h
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Type
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CONCENTRATION
|
Details
|
by concentrating under reduced pressure
|
Type
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ADDITION
|
Details
|
Water was then added to the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)COC(C1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |